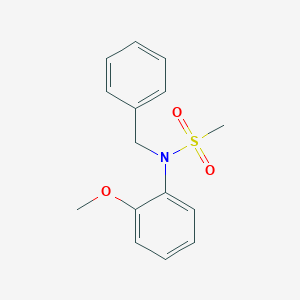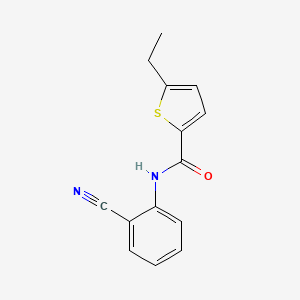
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide, also known as CTET, is a synthetic compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用机制
The mechanism of action of N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the activity of several enzymes involved in cancer cell proliferation. This compound has also been shown to induce apoptosis by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. This compound has also been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
实验室实验的优点和局限性
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and can be obtained in high yields. This compound is also stable under a wide range of conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research on N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide. One potential application is in the development of new anti-cancer drugs. This compound has shown promising anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the development of new materials. This compound has been shown to have good thermal stability and can be used as a building block for the synthesis of new materials with desirable properties. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This will help to develop more effective drugs based on this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been extensively studied for its potential applications in medicinal chemistry. This compound possesses anti-inflammatory, analgesic, and anti-cancer properties and has been shown to have several biochemical and physiological effects. While this compound has several advantages for lab experiments, its low solubility in water is a limitation. Future research on this compound is needed to determine its efficacy in vivo and to identify its molecular targets.
合成方法
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-cyanobenzaldehyde and ethyl thioglycolate in the presence of a base such as sodium hydroxide. The resulting product is then treated with an acid to yield this compound. This method has been optimized to produce high yields of pure this compound.
科学研究应用
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has demonstrated significant cytotoxicity. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
属性
IUPAC Name |
N-(2-cyanophenyl)-5-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-11-7-8-13(18-11)14(17)16-12-6-4-3-5-10(12)9-15/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZCJISUEQCFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5409404.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxy-N-methylpyrimidine-5-carboxamide](/img/structure/B5409418.png)
![ethyl 5-(4-chlorophenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409428.png)
![5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5409435.png)

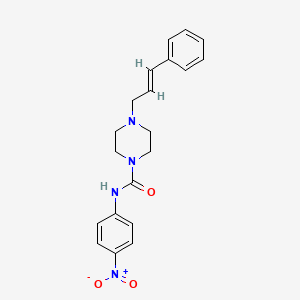
![N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5409459.png)
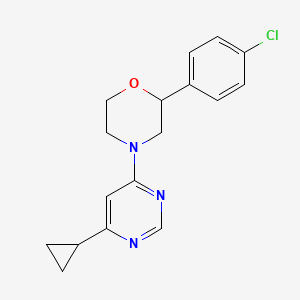
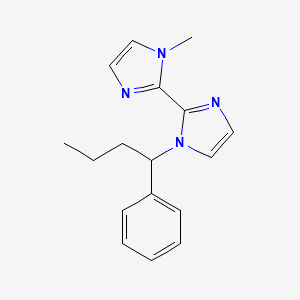
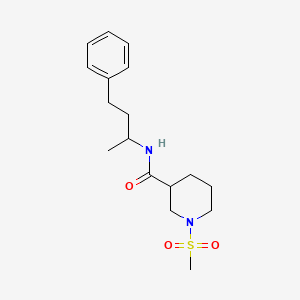
![3-(2-methylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B5409485.png)
![N-(2-furylmethyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5409494.png)
